molecular formula C16H19ClN4O2S B2865755 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097892-60-7

2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2865755
CAS No.: 2097892-60-7
M. Wt: 366.86
InChI Key: WXQSIDKYOKBMDX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiadiazol group, and a piperazine ring. Thiadiazoles are a group of heterocyclic aromatic compounds that contain a five-membered ring system with two carbon atoms, two nitrogen atoms, and one sulfur atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antibacterial Screening : A study involved the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, demonstrating moderate activity against Bacillus Subtilis and Escherichia Coli, highlighting the antimicrobial potential of similar compounds (Deshmukh et al., 2017).

Antifungal Compound Studies : The solubility thermodynamics and partitioning processes of a novel potential antifungal compound of the 1,2,4-triazole class were characterized, showing poor solubility in buffer solutions but better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Anticancer Agent Development : Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds has shown significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, with certain compounds inducing cell cycle arrest and apoptotic cell death, demonstrating the anticancer capabilities of related chemical structures (El-Masry et al., 2022).

In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and showed significant reduction in tumor volume and cell number in a mouse model, indicating their potential as anticancer therapy agents capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Synthesis Techniques and Compound Characteristics

Microwave Assisted Synthesis of Schiff Bases : An efficient microwave-assisted green synthetic approach was used to synthesize a new class of thiadiazole containing N-methyl piperazine moiety, demonstrating antimicrobial and antioxidant potential (Gharu, 2014).

Formazan Synthesis as Antimicrobial Agents : The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcased moderate antimicrobial activity, revealing the importance of structural modifications in enhancing biological activities (Sah et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-16(2,23-13-5-3-12(17)4-6-13)15(22)21-9-7-20(8-10-21)14-11-18-24-19-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQSIDKYOKBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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